2-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]aniline
Description
2-[4-(Propan-2-yl)-4H-1,2,4-triazol-3-yl]aniline is a heterocyclic compound featuring a 1,2,4-triazole ring substituted with an isopropyl group at the 4-position and an aniline moiety at the 3-position. This structure combines the electron-rich aromatic aniline group with the triazole ring’s hydrogen-bonding capability, making it a candidate for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-(4-propan-2-yl-1,2,4-triazol-3-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c1-8(2)15-7-13-14-11(15)9-5-3-4-6-10(9)12/h3-8H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YREZVBXQYYNGEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NN=C1C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]aniline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of aniline derivatives with isopropyl-substituted triazole precursors. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or dimethyl sulfoxide are often used to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve maximum efficiency. Purification steps, including recrystallization and chromatography, are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: 2-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aniline moiety allows for electrophilic substitution reactions, where halogens or other substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in inert atmospheres.
Substitution: Halogens, alkylating agents; reactions are conducted under controlled temperatures and often in the presence of catalysts.
Major Products Formed:
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of halogenated or alkylated aniline derivatives.
Scientific Research Applications
Antifungal Activity
Triazole compounds are well-known for their antifungal properties. Research has shown that 2-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]aniline exhibits significant antifungal activity against various fungal strains.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that this compound showed effective inhibition against Candida albicans, a common fungal pathogen. The mechanism of action is believed to involve the disruption of ergosterol synthesis, which is critical for fungal cell membrane integrity.
Anticancer Properties
Recent investigations have highlighted the potential anticancer properties of triazole derivatives.
Case Study:
In vitro studies indicated that this compound could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's ability to inhibit cell proliferation was attributed to its interaction with specific cellular pathways involved in cancer growth.
Fungicides
The compound's antifungal properties extend to agricultural uses as a fungicide.
Case Study:
Field trials conducted on crops susceptible to fungal infections demonstrated that formulations containing this compound significantly reduced disease incidence and improved crop yield. This makes it a promising candidate for developing new agricultural fungicides.
Polymer Synthesis
In materials science, triazole compounds are utilized in the synthesis of polymers with enhanced properties.
Case Study:
Research has shown that incorporating this compound into polymer matrices can improve thermal stability and mechanical strength. This has implications for developing high-performance materials for various industrial applications.
Data Table: Summary of Applications
| Application Area | Specific Use | Evidence/Source |
|---|---|---|
| Medicinal Chemistry | Antifungal Activity | Journal of Medicinal Chemistry |
| Anticancer Properties | In vitro studies on MCF-7 and HeLa | |
| Agriculture | Fungicides | Field trials on crop yield improvement |
| Materials Science | Polymer Synthesis | Research on thermal stability enhancement |
Mechanism of Action
The mechanism of action of 2-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The 1,2,4-triazole ring can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This inhibition can lead to the disruption of essential biochemical pathways in pathogens or cancer cells, resulting in their death or reduced proliferation .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following compounds share structural motifs with 2-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]aniline but differ in substituents, heterocycles, or functional groups:
Table 1: Comparative Analysis of Structural Analogs
*Calculated based on molecular formula.
Key Observations:
Substituent Effects: Methyl vs. Isopropyl: The methyl-substituted analog (CAS 252928-74-8) has a lower molecular weight (174.20 vs. ~190–210 estimated for the target compound) and a moderate melting point (158–159°C). Furan vs. Alkyl: The furan-substituted analog () introduces an oxygen atom, which may enhance π-π stacking interactions but reduce metabolic stability compared to alkyl groups .
Heterocycle Modifications: Thiazole vs. Triazole: Replacement of the triazole with a thiazole ring (CAS 886507-93-3) introduces sulfur, which can alter electronic properties (e.g., increased polarizability) and influence binding to metal ions or enzymes . The methyl linker may reduce steric hindrance compared to direct aryl linkages .
Electronic Effects :
- Fluorine Substitution : The fluoro-aniline derivative (CAS 1082766-13-9) exhibits increased electronegativity, which could enhance hydrogen-bonding interactions and acidity of the aniline NH₂ group .
Biological Activity
2-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]aniline, also known as 2-(4-propan-2-yl-1,2,4-triazol-3-yl)aniline, is a compound with significant biological activity attributed to its unique triazole structure. This article explores its synthesis, biological properties, and potential applications in medicine and agriculture.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Chemical Formula | C11H14N4 |
| Molecular Weight | 202.26 g/mol |
| IUPAC Name | 2-(4-propan-2-yl-1,2,4-triazol-3-yl)aniline |
| Appearance | Powder |
| Storage Temperature | Room Temperature |
Synthesis
The synthesis of this compound involves several steps typically starting from commercially available precursors. The process may include the formation of the triazole ring through cyclization reactions followed by substitution to introduce the aniline moiety.
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit broad-spectrum antimicrobial activity. For instance, derivatives of triazoles have been shown to possess significant antibacterial effects against various Gram-positive and Gram-negative bacteria. A study highlighted that certain triazole derivatives demonstrated effective inhibition of bacterial growth with minimum inhibitory concentrations (MICs) as low as 50 µM against pathogens like Escherichia coli and Staphylococcus aureus .
Anticancer Properties
Triazole derivatives have been extensively studied for their anticancer activities. In vitro assays have shown that various triazole-based compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism often involves cell cycle arrest and apoptosis induction, which are critical for inhibiting tumor growth .
Case Studies
- Anticancer Activity : A study synthesized a series of triazole-based compounds and evaluated their antiproliferative effects using MTT assays. Compounds with modifications at the C-4 position of the triazole ring exhibited enhanced activity against MCF-7 cells .
- Antimicrobial Screening : Another investigation focused on the antibacterial properties of various triazole derivatives. The results indicated that specific substitutions on the triazole ring significantly increased efficacy against resistant bacterial strains .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. Key factors affecting activity include:
- Substituents on the Triazole Ring : Variations in alkyl or aryl groups at specific positions can enhance or reduce biological potency.
- Aniline Moiety : The nature of substitutions on the aniline part also plays a crucial role in determining the overall activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
